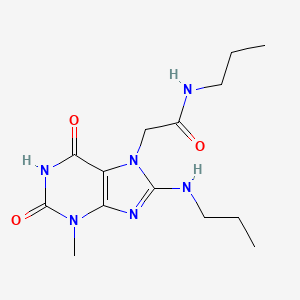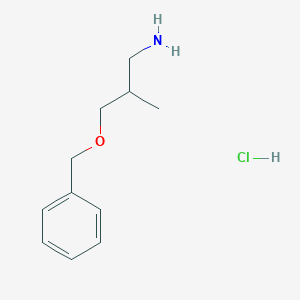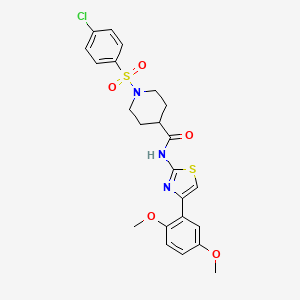
3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Applications
3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a critical intermediate in the synthesis of various compounds. For instance, its derivatization into amide compounds through reactions involving carbonyl chloride and ring ammonia demonstrates its utility in chemical synthesis processes. These reactions underline the versatility of such compounds in producing molecules with potential applications across different domains, including agricultural chemistry and materials science (Yang Yun-shang, 2011).
Optical and Material Science Research
In materials science, compounds related to this compound have been explored for their optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for example, exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. Such studies highlight the contribution of pyrazole derivatives in developing new materials for advanced technological applications (B. Chandrakantha et al., 2013).
Antifungal and Agricultural Chemistry
The antifungal activity of pyrazole derivatives, including those similar to this compound, has been extensively studied. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, for example, have shown promising results against a variety of phytopathogenic fungi, outperforming some existing fungicides. This underscores the potential of such compounds in agricultural chemistry, offering new pathways for the development of fungicides (Shijie Du et al., 2015).
Coordination Chemistry and Metal-Organic Frameworks
Research into coordination polymers constructed from pyrazole-based ligands, including derivatives of this compound, demonstrates the significance of these compounds in coordination chemistry. The assembly of such ligands with metal ions has led to the formation of structures with diverse architectures and functionalities. These findings are crucial for the development of metal-organic frameworks (MOFs) with applications ranging from catalysis to gas storage (M. Cheng et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Therefore, it is likely that “3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid” and similar compounds will continue to be of interest in various fields of science.
Eigenschaften
IUPAC Name |
3-bromo-1-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQZDWWXIGFQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride](/img/structure/B2544034.png)
![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)


